
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a triazole ring
Métodos De Preparación
The synthesis of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding intermediate compounds that are subsequently converted into the desired triazole derivative through further reactions . The reaction conditions often include the use of solvents such as acetone and heating at specific temperatures to facilitate the formation of the triazole ring .
Análisis De Reacciones Químicas
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors . In medicine, triazole derivatives are known for their antifungal and antiviral properties, making them valuable in the development of new therapeutic agents . Additionally, in the industry, these compounds are used in the production of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl and benzoyl groups also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide can be compared to other triazole derivatives such as fluconazole, anastrozole, and voriconazole. These compounds share the triazole ring structure but differ in their specific substituents and biological activities. For example, fluconazole is a well-known antifungal agent, while anastrozole is used as an aromatase inhibitor in cancer treatment . The unique combination of benzoyl and phenyl groups in this compound distinguishes it from these other compounds and contributes to its specific biological properties .
Propiedades
Fórmula molecular |
C29H22N4O3 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N-(2,4-dibenzoyl-3-phenyl-3H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34) |
Clave InChI |
BYLLXMCWSKPEOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N(C(=NN2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


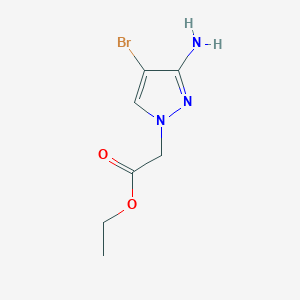

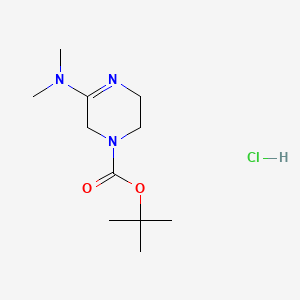
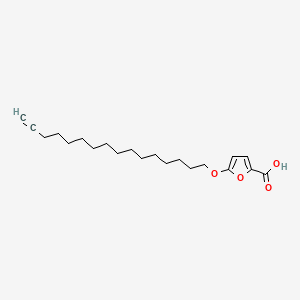
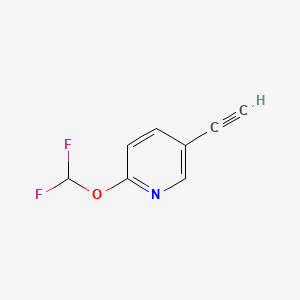
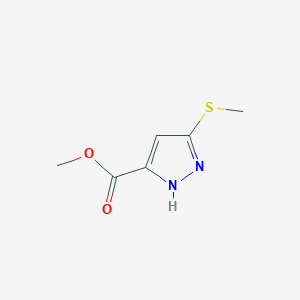
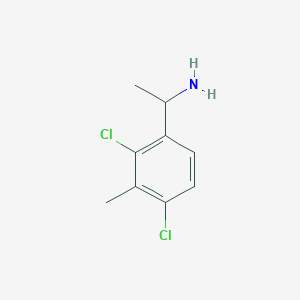

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

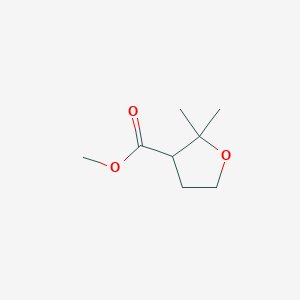
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)


